![molecular formula C16H9Cl2N3O3S B2540688 2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313551-44-9](/img/structure/B2540688.png)
2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C20H11Cl4N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C20H11Cl4N3O4 . The molecular weight of this compound is 499.14 .Scientific Research Applications
Synthesis and Biological Evaluation as Antitumor Agents
A derivative closely related to 2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, part of the benzothiazole derivatives, was synthesized and evaluated for its antitumor properties. The study found that these derivatives show selective cytotoxicity against tumorigenic cell lines and exhibit excellent in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).
Antimicrobial Evaluation of Thiazole Derivatives
Thiazole derivatives, which include the structure of this compound, have been synthesized and assessed for their antimicrobial activity. These compounds displayed significant antimicrobial effects against various bacterial and fungal species, with some derivatives showing enhanced activity due to the substitution of electron-donating groups (Chawla, 2016).
Development of Novel Anticancer Compounds
Research into substituted benzamides, related to the chemical , has led to the design and synthesis of compounds with promising anticancer activity. A series of these compounds were tested against multiple cancer cell lines, showing moderate to excellent anticancer activity, surpassing some reference drugs in efficacy (Ravinaik et al., 2021).
Synthesis and Characterization for Antimicrobial Activity
The synthesis of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidate derivatives, which relate structurally to this compound, showcased promising antimicrobial activity. These compounds were characterized and evaluated for growth inhibition against bacterial strains and fungi, with some derivatives displaying significant activity (Reddy et al., 2018).
Exploration of Thiazolides as Anti-Infective Drugs
Thiazolides, derivatives that include the chemical structure of interest, have been identified as a novel class of anti-infective drugs with efficacy against a broad spectrum of pathogens, including viruses, bacteria, protozoan parasites, and proliferating mammalian cells. These studies emphasize the multiple mechanisms of action and potential therapeutic applications of thiazolides in treating infectious diseases and possibly cancer (Hemphill, Müller, & Müller, 2012).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPLGHFIOHXLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
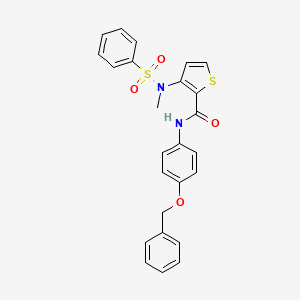
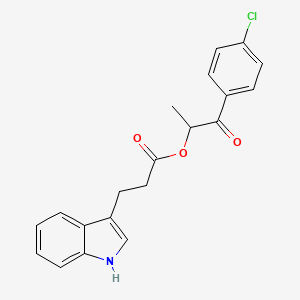
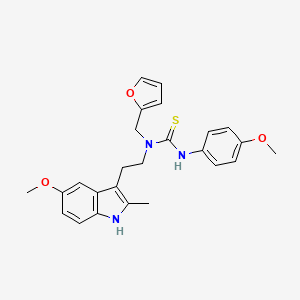
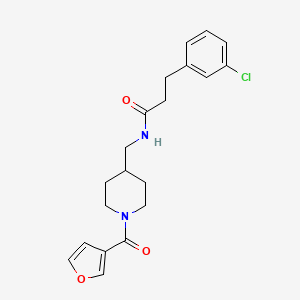
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)
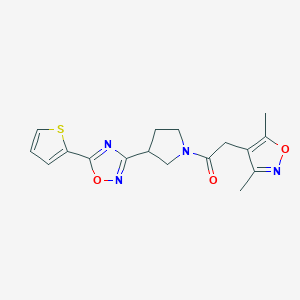

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)